3-(Aminomethyl)-4-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
QMVCGICZFGDQEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN |
Origin of Product |
United States |
Protection of the Aminomethyl Group:the Aminomethyl Group is Nucleophilic and Basic, and It Can Interfere with Reactions Targeting the Carboxylic Acid or the Aromatic Ring. to Prevent Unwanted Side Reactions, It Can Be Protected, Most Commonly As a Carbamate.tcichemicals.com
Boc Protection: Reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O provides the tert-butoxycarbonyl (Boc) protected amine. The Boc group is stable under basic and reductive conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). tcichemicals.com
Fmoc Protection: Using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) yields the Fmoc-protected amine. The Fmoc group is notably stable to acidic conditions but is cleaved by bases like piperidine (B6355638). This provides an orthogonal protection strategy relative to the Boc group. tcichemicals.comnih.gov
Once protected, the carboxylic acid can be selectively modified (e.g., esterification, amide coupling) or electrophilic aromatic substitution can be performed without interference from the amine.
Protection of the Carboxylic Acid Group:to Perform Reactions on the Aminomethyl Group E.g., Alkylation , the Acidic Proton of the Carboxylic Acid Must Be Masked. This is Typically Achieved by Converting It into an Ester.nih.gov
Methyl or Ethyl Esters: Simple esters can be formed under Fischer esterification conditions (alcohol with an acid catalyst). They are generally stable but can be hydrolyzed back to the carboxylic acid using either acid or base.
Benzyl or PMB Esters: Benzyl (Bn) or p-methoxybenzyl (PMB) esters are particularly useful as they can be cleaved under neutral conditions via catalytic hydrogenolysis, a method that would not affect most other functional groups. nih.gov
The choice of protecting group is crucial and depends on the planned synthetic route, ensuring that the conditions for its removal are compatible with the other functional groups present in the molecule. harvard.edu
Chemical Reactivity and Derivatization of 3 Aminomethyl 4 Methoxybenzoic Acid
Reactions Involving the Carboxyl Group
The carboxylic acid moiety is a key site for various chemical modifications, including the formation of esters and amides, as well as reduction to an alcohol.
Esterification and Amidation Reactions
The carboxyl group of 3-(aminomethyl)-4-methoxybenzoic acid can readily undergo esterification with alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. researchgate.net This reaction is reversible and is typically driven to completion by removing water as it is formed. researchgate.net A variety of alcohols, from simple alkanols to more complex polyols, can be employed to yield the corresponding esters. These reactions are often catalyzed by strong mineral acids such as sulfuric acid. researchgate.net The general conditions for such reactions involve heating the benzoic acid derivative with an excess of the alcohol. libretexts.org
Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. Common activating agents include carbodiimides, which form a highly reactive O-acylisourea intermediate that is then readily displaced by the amine. mdpi.com The synthesis of N-(N-acylaminoacyl)-aminobenzoic acids can be accomplished by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. google.com
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Ethanol / H₂SO₄ | Ethyl 3-(aminomethyl)-4-methoxybenzoate |
| This compound | Aniline (B41778) / Carbodiimide | N-phenyl-3-(aminomethyl)-4-methoxybenzamide |
Carboxylic Acid Reduction
The carboxyl group can be reduced to a primary alcohol, yielding (3-(aminomethyl)-4-methoxyphenyl)methanol. This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran, due to the high reactivity of the hydride reagent with water and other protic solvents. It is important to note that LiAlH₄ will also reduce other reducible functional groups that may be present in the molecule.
Reactions Involving the Aminomethyl Group
The primary amine of the aminomethyl group is nucleophilic and serves as a handle for a variety of derivatization reactions, including acylation, alkylation, the formation of Schiff bases, and the construction of heterocyclic rings.
Acylation and Alkylation Reactions
The aminomethyl group is readily acylated by reaction with acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, reaction with acetyl chloride in the presence of a tertiary amine like triethylamine (B128534) would yield N-((2-methoxy-5-carboxyphenyl)methyl)acetamide.
Alkylation of the aminomethyl group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This can lead to mono- and di-alkylation, and in some cases, quaternization of the nitrogen atom to form a quaternary ammonium (B1175870) salt.
Formation of Schiff Bases
The primary amine of the aminomethyl group can condense with aldehydes or ketones to form Schiff bases, also known as imines. core.ac.uk This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rjptonline.org The formation of Schiff bases is often catalyzed by either acid or base and is a reversible process. researchgate.net These reactions are significant as Schiff bases are important intermediates in the synthesis of various organic compounds and have been shown to exhibit a broad range of biological activities. core.ac.uk
Table 2: Formation of Schiff Bases
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Benzaldehyde | 3-(((E)-benzylideneamino)methyl)-4-methoxybenzoic acid |
| This compound | Acetone | 4-methoxy-3-(((E)-propan-2-ylideneamino)methyl)benzoic acid |
Heterocyclic Ring Formation
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable precursor for the synthesis of various heterocyclic compounds. ijcrcps.com Depending on the reaction conditions and the other reactants involved, a variety of ring systems can be constructed. For instance, intramolecular cyclization could potentially lead to the formation of a lactam, a cyclic amide. More commonly, it can be used in condensation reactions with other bifunctional molecules to create more complex heterocyclic structures. beilstein-journals.org The aniline moiety is a common feature in synthetic chemistry with applications ranging from building blocks to catalysis. beilstein-journals.org
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on this compound is determined by the cumulative electronic effects of the substituents already present on the ring. These groups influence both the rate of reaction and the position (regioselectivity) of the incoming electrophile. masterorganicchemistry.commasterorganicchemistry.com
The directing effects of the substituents are as follows:
Methoxy (B1213986) group (-OCH₃): This group is a strong activator and an ortho, para-director. It donates electron density to the ring through resonance (+M effect), particularly enriching the positions ortho and para to it. masterorganicchemistry.com
Aminomethyl group (-CH₂NH₂): As an alkylamine group, it is considered weakly activating and an ortho, para-director. Unlike an amino group directly attached to the ring, the intervening methylene (B1212753) (-CH₂) group prevents direct resonance donation from the nitrogen lone pair to the ring. Its activating nature stems primarily from the electron-donating inductive effect (+I effect). wikipedia.org
Carboxylic acid group (-COOH): This group is deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. numberanalytics.com
| Position | Influence from -COOH (at C1) | Influence from -CH₂NH₂ (at C3) | Influence from -OCH₃ (at C4) | Overall Predicted Reactivity |
| C2 | ortho to -COOH | ortho to -CH₂NH₂ | - | Activated by -CH₂NH₂, but sterically hindered. |
| C5 | meta to -COOH | - | ortho to -OCH₃ | Strongly activated by -OCH₃ and favored by -COOH. Likely the most reactive site. |
| C6 | para to -COOH | para to -CH₂NH₂ | meta to -OCH₃ | Activated by -CH₂NH₂, but deactivated by proximity to -COOH. |
Given this analysis, electrophilic attack is most likely to occur at the C5 position, which is activated by the powerful methoxy group and is the meta position relative to the deactivating carboxylic acid group.
However, a significant practical challenge arises from the basicity of the aminomethyl group. Many EAS reactions, such as nitration or Friedel-Crafts reactions, are conducted in the presence of strong acids (e.g., H₂SO₄, AlCl₃). ucalgary.ca These acidic conditions would protonate the amino group to form an ammonium salt (-CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would drastically reduce the ring's reactivity and alter the regiochemical outcome. masterorganicchemistry.com Therefore, to achieve predictable EAS on the aromatic ring, the aminomethyl group typically requires protection. ucalgary.ca
Metal Complexation Studies
The presence of both a carboxylic acid and an amino group makes this compound a potential chelating ligand for metal ions. The carboxylate group (formed by deprotonation) and the nitrogen of the amino group can both act as Lewis bases, donating electron pairs to a metal center to form coordination complexes.
While specific studies on the metal complexes of this compound are not widely documented, the behavior of analogous molecules provides significant insight. For instance, the related compound 3-amino-4-hydroxybenzoic acid has been shown to form a three-dimensional metal-organic framework (MOF) with cobalt(II) ions. mdpi.com In this structure, the ligand utilizes its carboxylate, hydroxyl, and amino groups to link metal centers. mdpi.com Similarly, para-aminosalicylic acid, another related structure, is known to act as a metal chelator. quizlet.com
Based on these precedents, this compound is expected to coordinate with various metal ions. The most probable coordination modes would involve:
Monodentate coordination: Through one of the oxygen atoms of the carboxylate group.
Bidentate chelation: Involving both oxygen atoms of the carboxylate group and the nitrogen atom of the aminomethyl group, forming a stable chelate ring.
The formation of such complexes can lead to the development of coordination polymers or discrete molecular complexes with interesting magnetic, optical, or catalytic properties. mdpi.commdpi.com The specific structure of the resulting complex would depend on the metal ion, the reaction conditions, and the stoichiometry of the ligand and metal.
Strategies for Selective Functional Group Manipulation
The presence of three different functional groups in this compound necessitates careful strategic planning for selective chemical modifications. Protecting groups are essential tools to temporarily mask the reactivity of one functional group while transformations are performed on another. organic-chemistry.orgwikipedia.org
Applications of 3 Aminomethyl 4 Methoxybenzoic Acid As a Chemical Building Block and Scaffold
Role in Organic Synthesis
The structural attributes of 3-(aminomethyl)-4-methoxybenzoic acid make it a valuable precursor in the synthesis of more elaborate molecular structures. The presence of three distinct functional groups—a carboxylic acid, an amino group, and a methoxy (B1213986) group on a benzene (B151609) ring—provides multiple reaction sites for chemists to build upon.
Construction of Complex Molecular Architectures
While direct literature on the use of this compound in the construction of complex molecular architectures is not extensively documented, the utility of its structural isomers and closely related derivatives is well-established. For instance, compounds like 3-methoxy-4-hydroxybenzoic acid have served as crucial starting materials in the multi-step synthesis of complex pharmaceutical agents such as Bosutinib. mdpi.com This suggests that this compound could similarly be employed as a key intermediate in synthetic pathways leading to intricate molecular frameworks. The strategic positioning of its functional groups allows for regioselective reactions, enabling the controlled assembly of complex target molecules.
Intermediate in the Synthesis of Specialty Chemicals
Benzoic acid derivatives are fundamental intermediates in the production of a wide array of specialty chemicals, including dyes, fragrances, and polymers. chemixl.com The reactivity of the carboxylic acid and amino groups in this compound allows for its incorporation into various chemical products through reactions like esterification and amidation. chemixl.com For example, the related compound 3-methoxy-4-methylbenzoic acid is recognized as a valuable intermediate in the synthesis of specialty chemicals. chemixl.com This parallel indicates the potential for this compound to serve a similar role in the chemical industry.
Utilization in Medicinal Chemistry Scaffolds
The scaffold of this compound is of particular interest in the field of medicinal chemistry, where the development of novel therapeutic agents often relies on the use of unique molecular frameworks that can be readily functionalized.
Design of Novel Pharmaceutical Agents
The design of new drugs often involves the use of "hot building blocks," which are molecular scaffolds that appear frequently in biologically active compounds. google.com Benzoic acid derivatives, in general, are considered privileged structures in drug discovery. The specific arrangement of functional groups in this compound provides a template for creating libraries of compounds to be screened for various biological activities. While direct application of this specific molecule is not widely reported, the principle of using substituted benzoic acids as scaffolds is a cornerstone of medicinal chemistry. For instance, fragment-based drug design has been successfully used to develop potent inhibitors from benzofuran (B130515) carboxamide derivatives. nih.gov
Development of Peptidomimetics and Pseudopeptides
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. google.com Unnatural amino acids are key components in the synthesis of peptidomimetics. A structurally similar compound, 4-amino-3-(aminomethyl)benzoic acid, has been identified as a novel unnatural amino acid with significant promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. Its three distinct functional groups can be selectively protected and reacted, making it an ideal candidate for constructing complex pseudopeptides. This highlights the potential of this compound to be utilized in a similar fashion in the development of new peptide-based therapeutics.
Material Science Applications (e.g., monomer for polymers)
In the realm of material science, this compound and its close relatives have demonstrated significant potential as monomers for the synthesis of functional polymers with unique properties.
A notable application is in the development of conductive biomaterials. Researchers have synthesized a conductive hydrogel composed of poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). scholaris.ca This novel biomaterial has been investigated for its potential in cardiac therapy, specifically for treating arrhythmias that can occur after a myocardial infarction. scholaris.ca The conductive nature of the polymer allows it to electrically couple with viable cardiomyocytes in scar tissue, helping to re-synchronize myocardial contractions. scholaris.ca Importantly, studies have shown that PAMB-G is non-cytotoxic to cardiomyocytes and stem cells, suggesting its biocompatibility for clinical applications. scholaris.ca
Another significant application lies in the creation of specialized copolymers for environmental remediation. A novel copolymer, poly(aniline-co-3-amino-4-methoxybenzoic acid) (PANI–AMB), has been developed for the selective separation and recovery of palladium (Pd(II)) from the leaching liquor of automotive catalysts. researchgate.net This demonstrates the utility of incorporating the 3-amino-4-methoxybenzoic acid moiety into polymer chains to create materials with specific and valuable adsorption properties. researchgate.net
The following table summarizes the key applications of polymers derived from or incorporating aminomethoxybenzoic acid derivatives:
| Polymer/Copolymer | Monomer(s) | Application Area | Key Finding |
| Poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G) | 3-amino-4-methoxybenzoic acid, Gelatin | Biomedical / Cardiac Therapy | A non-toxic, conductive biomaterial that can re-synchronize myocardial contraction. scholaris.ca |
| Poly(aniline-co-3-amino-4-methoxybenzoic acid) (PANI–AMB) | Aniline (B41778), 3-amino-4-methoxybenzoic acid | Environmental Remediation | Effective adsorbent for the separation and recovery of Pd(II) from industrial waste. researchgate.net |
Contributions to Combinatorial Chemistry Libraries
This compound serves as a valuable trifunctional scaffold for the construction of diverse combinatorial chemistry libraries. Its rigid benzoic acid core, decorated with three distinct functional groups—a carboxylic acid, a primary aminomethyl group, and a methoxy group—provides multiple points for chemical diversification. This allows for the systematic and rapid generation of a large number of structurally related compounds, a cornerstone of modern drug discovery and material science.
The utility of substituted benzoic acids as core structures in combinatorial synthesis is well-established. For instance, the related compound, 3-amino-5-hydroxybenzoic acid, has been successfully employed as a scaffold to generate non-peptide libraries using solid-phase techniques nih.gov. In a similar vein, this compound offers a strategic framework for library synthesis, primarily through solid-phase organic synthesis (SPOS).
In a typical solid-phase synthesis approach, the carboxylic acid group of this compound is anchored to a solid support, such as a resin. This covalent linkage immobilizes the scaffold, facilitating the subsequent chemical transformations and simplifying the purification process by allowing for the removal of excess reagents and by-products by simple washing.
Once anchored, the primary aminomethyl group becomes the primary site for diversification. This is typically achieved through amide bond formation by reacting the resin-bound scaffold with a library of diverse carboxylic acids. The use of standard peptide coupling reagents ensures high efficiency and yield for this step. Further complexity can be introduced by employing a broader range of building blocks, including sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), to introduce a wide array of functional groups and structural motifs at this position.
The aromatic ring of the scaffold also presents opportunities for diversification, although these reactions are generally more complex to perform on a solid support. The methoxy group can potentially be cleaved to reveal a phenol, which can then be alkylated or acylated with another set of diverse building blocks. Alternatively, electrophilic aromatic substitution reactions could be employed to introduce further functionality onto the ring, though regioselectivity can be a challenge.
The combination of these diversification strategies allows for the creation of libraries with a high degree of structural diversity, originating from a single, common scaffold. The general scheme for such a library synthesis is depicted below:
Table 1: General Scheme for Library Synthesis using this compound Scaffold
| Step | Description | Reactants |
| 1 | Immobilization | This compound, Solid Support (e.g., Wang resin), Coupling agents |
| 2 | Diversification at Aminomethyl Group | Resin-bound scaffold, Library of diverse building blocks (e.g., R¹-COOH, R¹-SO₂Cl, R¹-NCO) |
| 3 | (Optional) Diversification at Aromatic Ring | Introduction of additional functional groups on the aromatic ring |
| 4 | Cleavage | Cleavage cocktail (e.g., Trifluoroacetic acid) to release the final compounds from the resin |
This approach enables the generation of libraries containing thousands of discrete compounds, which can then be screened for biological activity in high-throughput screening (HTS) campaigns. The structural information gleaned from the active compounds, or "hits," from these screens can then guide the design of more potent and selective drug candidates. The principles of solid-phase peptide synthesis (SPPS), including the use of protecting groups like Fmoc and Boc, are often adapted for the synthesis of such libraries, particularly when amino acid-like building blocks are employed nih.gov.
The resulting libraries of compounds derived from the this compound scaffold can be classified as peptidomimetics, especially when the building blocks used for diversification are amino acids or their derivatives arkat-usa.orgnih.govnih.gov. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.
Computational and Theoretical Investigations of 3 Aminomethyl 4 Methoxybenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure and geometry of molecules, providing a balance between computational cost and accuracy. vjst.vniosrjournals.org For substituted benzoic acids, DFT calculations, often using basis sets like 6-311++G(d,p), help in determining various molecular parameters. researchgate.net
The electronic structure of a molecule governs its chemical behavior. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining molecular reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For similar benzoic acid derivatives, this analysis has been used to understand charge transfer within the molecule. iosrjournals.orgresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. epstem.net It illustrates the electrostatic potential on the surface of the molecule, where red regions indicate negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). epstem.net For a molecule like 3-(aminomethyl)-4-methoxybenzoic acid, negative potential would be expected around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, while positive potential would be concentrated around the aminomethyl and carboxyl hydrogens. researchgate.net
Atomic Charges: Mulliken atomic charge calculations distribute the total charge of a molecule among its individual atoms, providing insight into the electrostatics and reactivity. epstem.net This analysis is important for understanding intramolecular interactions and potential binding behavior. epstem.net
Below is an interactive table showing typical electronic properties calculated for a benzoic acid derivative using DFT methods.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 5.5 to 6.5 |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 0.5 to 1.5 |
Note: These values are representative for substituted benzoic acids and are used for illustrative purposes.
Before calculating other properties, the molecule's geometry is optimized to find its most stable, lowest-energy conformation. This process involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. vjst.vn DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. researchgate.net The resulting optimized structure provides theoretical values for bond lengths and bond angles, which can be compared with experimental data from techniques like X-ray diffraction. iosrjournals.org For substituted benzene (B151609) rings, the introduction of functional groups like aminomethyl, methoxy, and carboxylic acid moieties is expected to cause slight distortions in the benzene ring's geometry from a perfect hexagon. iosrjournals.org
Spectroscopic Property Prediction and Correlation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))
Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. scispace.com These calculations help in assigning the various vibrational modes (stretching, bending, etc.) observed in experimental IR and Raman spectra. scispace.comsharif.edu For complex molecules, potential energy distribution (PED) analysis is often used to characterize each vibrational mode precisely. scispace.com Theoretical frequencies are often scaled by a specific factor to better match experimental results due to the approximations inherent in the calculations. epstem.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate theoretical ¹H and ¹³C NMR chemical shifts. dergipark.org.trepstem.net These calculations are typically performed on the optimized molecular structure, and the results are often correlated with experimental data obtained in a solvent like DMSO-d₆. sharif.edudergipark.org.tr Comparing theoretical and experimental shifts helps confirm the molecular structure and assign specific resonances to the correct nuclei. epstem.net
The following table illustrates the kind of correlation that can be achieved between experimental and theoretical spectroscopic data for similar molecules.
| Spectroscopic Data | Experimental Range | Theoretical (Calculated) Range | Assignment |
| IR Frequency (cm⁻¹) | 1680-1710 | 1690-1720 | C=O stretching of carboxylic acid |
| IR Frequency (cm⁻¹) | 2800-3000 | 2850-3050 | C-H stretching of methyl/methylene (B1212753) |
| ¹H NMR (ppm) | 3.8 - 4.0 | 3.7 - 3.9 | -OCH₃ protons |
| ¹H NMR (ppm) | 7.0 - 8.0 | 7.1 - 8.1 | Aromatic protons |
| ¹³C NMR (ppm) | 165 - 170 | 166 - 171 | Carboxylic acid carbon |
| ¹³C NMR (ppm) | 55 - 60 | 54 - 59 | Methoxy carbon |
Note: These are representative ranges for substituted benzoic acids.
Reactivity and Reaction Pathway Modeling
Theoretical chemistry can model how a molecule is likely to react. Reactivity descriptors derived from DFT calculations, such as chemical hardness (η), softness (σ), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. researchgate.netepstem.net These parameters help predict how the molecule will behave in a chemical reaction.
Furthermore, computational methods can be used to model entire reaction pathways, identifying transition states and calculating activation energies. researchgate.netmdpi.com This is crucial for understanding reaction mechanisms, such as the synthesis or degradation of the molecule. For example, modeling can elucidate the steps involved in the formation of an amide bond from the carboxylic acid group or the oxidation of the aminomethyl group. mdpi.com Such studies provide a dynamic view of the chemical processes that are not directly observable through experiments. researchgate.net
Ligand-Receptor Interaction Modeling
Given the presence of functional groups common in pharmaceuticals (amine, carboxylic acid), this compound is a candidate for ligand-receptor interaction studies, often modeled using molecular docking. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com
The process involves:
Defining a binding site on the target receptor.
Generating various conformations of the ligand.
Placing these conformations into the binding site.
Scoring each pose based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts to estimate the binding affinity. mdpi.com
The amine and carboxylic acid groups of this compound can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. mdpi.com These models are instrumental in structure-based drug design, helping to rationalize the biological activity of molecules and guide the synthesis of more potent analogs. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static; they are dynamic entities that can adopt various shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, rotation around the single bonds connecting the aminomethyl group and the methoxy group to the benzene ring would be of particular interest.
Molecular Dynamics (MD) simulations provide a way to study these dynamics over time. nih.gov In an MD simulation, the motion of every atom in the molecule (and often the surrounding solvent) is calculated over a period, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.govresearchgate.net These simulations can reveal:
The most populated conformational states. researchgate.net
The flexibility of different parts of the molecule.
The interactions with solvent molecules.
The dynamic behavior of a ligand within a receptor's binding site, going beyond the static picture provided by docking. nih.gov
MD simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecules, which is often essential for understanding their function. nih.govsoton.ac.uk
Biological Activity and Mechanistic Studies of 3 Aminomethyl 4 Methoxybenzoic Acid Derivatives in Vitro
Exploration of Enzyme Inhibition Profiles (e.g., acetylcholinesterase, carbonic anhydrase)
Derivatives of 3-(aminomethyl)-4-methoxybenzoic acid have been investigated for their inhibitory effects on several key enzymes, notably acetylcholinesterase (AChE) and carbonic anhydrase (CA). In one study, a series of aminomethyl and alkoxymethyl derivatives demonstrated significant inhibitory activity against both human carbonic anhydrase isoenzymes (hCA I and II) and cholinesterases (AChE and butyrylcholinesterase, BChE). preprints.org
The synthesized molecules showed potent inhibition of hCA I and hCA II, with Kᵢ values ranging from 58 to 157 nM and 81 to 215 nM, respectively. preprints.org The same series of compounds also exhibited strong inhibition of BChE and AChE, with Kᵢ values in the ranges of 23–88 nM and 18–78 nM, respectively. preprints.org These findings highlight the potential of this chemical scaffold in developing inhibitors for enzymes implicated in various pathological conditions.
Another study focused on novel Mannich bases derived from a chalcone (B49325) compound, which also demonstrated strong inhibitory activities towards both hCA I and hCA II enzymes. researchgate.net Carbamate derivatives have also been shown to be effective inhibitors of AChE, with Kᵢ parameters in the nanomolar range (12.0-61.3 nM). nih.gov
Table 1: Enzyme Inhibition Data for this compound Derivatives and Related Compounds
| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| Aminomethyl/Alkoxymethyl Derivatives | hCA I | 58–157 nM |
| Aminomethyl/Alkoxymethyl Derivatives | hCA II | 81–215 nM |
| Aminomethyl/Alkoxymethyl Derivatives | BChE | 23–88 nM |
| Aminomethyl/Alkoxymethyl Derivatives | AChE | 18–78 nM |
Receptor Binding Studies
While extensive research on the direct receptor binding profiles of this compound derivatives is not widely available in the reviewed literature, studies on structurally related compounds provide some insights into potential receptor interactions. For instance, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were evaluated for their affinity for dopamine (B1211576) D₂ and D₃ receptors. nih.gov The most selective compound in that series displayed a D₃ receptor affinity of 21 nM and a 7-fold selectivity for D₃ versus D₂ receptors. nih.gov Additionally, several analogues in the same study were identified as selective sigma-1 receptor ligands. nih.gov
These findings suggest that the aminomethylphenyl moiety, a core component of this compound, could potentially interact with various receptor systems, including dopaminergic and sigma receptors. However, further specific receptor binding assays are necessary to elucidate the precise receptor interaction profile of this compound and its derivatives.
Investigation of Antimicrobial Potential (e.g., antibacterial, antifungal)
The antimicrobial properties of benzoic acid derivatives have been a subject of considerable research. Hybrid molecules linking amoxicillin (B794) with derivatives of benzoic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov These hybrid compounds demonstrated good activity in vitro. Notably, an amoxicillin-p-nitrobenzoic acid derivative showed improved activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 64 µg/ml, compared to amoxicillin alone (MIC = 128 µg/ml). nih.gov
Furthermore, a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have been identified as potent agents against Gram-positive bacteria, particularly staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. nih.gov Some of these compounds also showed efficacy in inhibiting and eradicating bacterial biofilms. nih.gov
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Microorganism | Activity (MIC) |
|---|---|---|
| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus (MRSA) | 64 µg/ml |
Antiproliferative Activity in Cell Lines
Derivatives of this compound and related structures have demonstrated notable antiproliferative activity against various cancer cell lines. Novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. drugbank.comnih.gov Generally, these compounds were more cytotoxic to the U-87 cell line. drugbank.comnih.gov One of the most active compounds identified was 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone. drugbank.comnih.gov
In another study, aminoalkylated polymethoxyflavonoid derivatives exhibited antiproliferative activities against HeLa, HCC1954, and SK-OV-3 human cancer cell lines, with IC₅₀ values ranging from 9.51 to 53.33 μM. nih.gov Some of these compounds showed greater potency than the standard chemotherapeutic agent, cisplatin. nih.gov The antiproliferative effects of methoxyamine, a related compound, have also been explored in pediatric medulloblastoma cell lines, where it significantly decreased cell proliferation in a concentration-dependent manner. mdpi.com
Table 3: Antiproliferative Activity of Related Derivatives
| Cell Line | Compound Type | Activity (IC₅₀) |
|---|
Mechanisms of Action at the Molecular Level (e.g., interference with DNA replication/repair, enzyme/receptor modulation)
The molecular mechanisms underlying the biological activities of this compound derivatives are multifaceted and can be inferred from studies on related benzoic acid compounds. One proposed mechanism is the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and tyrosine kinase. preprints.org Some benzoic acid derivatives are thought to exert their anticancer effects by inhibiting the activity of these enzymes. preprints.org
Another potential mechanism is interference with DNA. For instance, tallimustine, a benzoic mustard distamycin A derivative, acts by alkylating adenine (B156593) N-3 in specific DNA sequences. preprints.org Methoxyamine has been shown to function as a base excision repair (BER) inhibitor, which can lead to increased cytotoxicity in cancer cells. mdpi.com Furthermore, some benzoic acid derivatives, like 3,4-dihydroxybenzoic acid (DHBA), have been found to inhibit histone deacetylases (HDAC), leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3 mediated apoptosis. nih.gov This induction of ROS can cause double-stranded DNA breaks, ultimately triggering cell death. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies of various benzoic acid derivatives have provided valuable insights into the structural features crucial for their biological activities. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides investigated as inhibitors of the presynaptic choline (B1196258) transporter, it was found that benzylic heteroaromatic amide moieties were the most potent. The nature of the substituent on the piperidine (B6355638) ring and the linker between the benzoic acid core and other functionalities also significantly influences activity.
In the context of antimicrobial agents, SAR studies of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives revealed that disubstituted compounds generally showed better activity than mono-substituted ones. nih.gov The presence and position of halogen substituents on the aniline (B41778) ring were found to be critical for potent antimicrobial activity. For antiproliferative agents, SAR analysis of methoxyflavone derivatives indicated that the substitution pattern of methoxy (B1213986) groups on the flavonoid scaffold plays a key role in their cytotoxic effects on cancer cell lines.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies
While classical synthetic routes to substituted benzoic acids are well-established, future research will likely focus on developing more efficient, sustainable, and scalable methodologies for the synthesis of 3-(Aminomethyl)-4-methoxybenzoic acid and its analogs. Key areas of advancement include:
Green Chemistry Approaches: Emphasis will be placed on developing synthetic pathways that minimize environmental impact. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that reduce waste generation. The biosynthesis pathways of aminobenzoic acids in microorganisms could provide inspiration for biocatalytic or chemoenzymatic synthesis routes, offering a sustainable alternative to traditional chemical methods that rely on petroleum-derived precursors. mdpi.com
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Implementing flow chemistry for the nitration, reduction, and functional group interconversion steps required to produce this compound could lead to higher yields and purity.
| Synthetic Goal | Advanced Methodology | Potential Advantages |
| Reduce Waste | Green Chemistry/Biosynthesis | Lower environmental impact, use of renewable resources. mdpi.com |
| Improve Scalability | Flow Chemistry | Enhanced safety, better process control, higher throughput. |
| Increase Efficiency | Novel Catalysis | Fewer reaction steps, higher yields, milder reaction conditions. |
Exploration of Novel Derivatization Pathways
The functional groups of this compound offer multiple handles for chemical derivatization, allowing for the creation of a diverse library of new compounds.
Carboxyl Group Modification: The carboxylic acid can be readily converted into esters, amides, or acid halides. Research into coupling reactions with various alcohols, amines, or other nucleophiles could yield derivatives with a wide range of physicochemical properties. nih.gov For instance, the synthesis of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives often involves modifying the carboxyl group to produce esters and amides with diverse biological activities. nih.gov
Amino Group Modification: The primary aminomethyl group is a key site for derivatization. It can undergo reactions such as acylation, alkylation, and sulfonylation to introduce new functional moieties. Furthermore, it can be used in the formation of Schiff bases or as a component in the Ugi or Passerini multicomponent reactions to rapidly build molecular complexity.
Aromatic Ring Functionalization: Although more challenging, electrophilic aromatic substitution reactions could be explored to introduce additional substituents onto the benzene (B151609) ring, further diversifying the chemical space accessible from this scaffold.
Future work in this area will focus on creating derivatives with tailored properties, such as enhanced biological activity, improved solubility, or specific fluorescence characteristics for use as chemical probes. nih.gov
Expansion of Application Domains in Chemical Biology and Material Science
The structure of this compound and its derivatives suggests potential applications in both chemical biology and material science.
Chemical Biology: Substituted aminobenzoic acids are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com Derivatives of this compound could be investigated as enzyme inhibitors, receptor ligands, or molecular probes. For example, related aminomethyl-substituted heterocyclic compounds have been developed as potent and selective inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases. nih.gov This suggests that derivatives of this compound could be explored for similar therapeutic targets.
Material Science: A significant area of promise lies in the development of novel polymers. Research has already demonstrated that a conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), can be synthesized. scholaris.ca This hydrogel has shown potential as a therapy for cardiac arrhythmia by helping to re-synchronize myocardial contraction after an infarction. scholaris.ca Future research could focus on optimizing the properties of this polymer, exploring other co-polymers, and investigating its application in other areas of regenerative medicine or as a component in biosensors and flexible electronics.
Integration with High-Throughput Screening and Computational Design
Modern drug discovery and materials development rely heavily on the integration of computational tools and high-throughput screening (HTS) to accelerate progress.
Computational Design: Molecular modeling and computational chemistry can be used to design novel derivatives of this compound with a high affinity for specific biological targets. nih.gov By simulating the interaction between a potential derivative and a target protein, researchers can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov
High-Throughput Screening (HTS): A library of derivatives synthesized based on the pathways described in section 7.2 could be rapidly tested for biological activity using HTS assays. nih.gov For example, new mass spectrometry-based HTS assays allow for the rapid screening of compounds as potential inhibitors of protein aggregation, a process implicated in numerous diseases. nih.gov Such techniques could be employed to screen derivatives for a wide range of activities, from antimicrobial to anticancer effects, quickly identifying promising lead compounds for further development. utsouthwestern.edursc.org
Unveiling Further Biological Mechanisms and Targets
A key future direction is to systematically investigate the biological effects of this compound and its derivatives to identify novel mechanisms of action and molecular targets. The biocompatibility of the related PAMB-G polymer with cardiomyocytes and stem cells has been established, providing a foundation for further biological studies. scholaris.ca
Future research should aim to:
Identify Molecular Targets: Employ techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to identify specific proteins that bind to these compounds.
Elucidate Signaling Pathways: Once a target is identified, cellular and molecular biology techniques can be used to determine how the binding of the compound modulates the protein's function and affects downstream signaling pathways.
Explore Therapeutic Potential: Based on the identified mechanisms, researchers can explore the potential of these compounds for treating specific diseases. The known role of related aminobenzoic acids as precursors in various biochemical pathways suggests a broad potential for biological interaction. mdpi.com
By systematically exploring these avenues, the scientific community can unlock the full potential of this compound as a versatile chemical scaffold for innovation in medicine and material science.
Q & A
Basic: What are the recommended synthetic routes for 3-(Aminomethyl)-4-methoxybenzoic acid, and how can purity be validated?
Answer:
A common synthetic approach involves multi-step functionalization of benzoic acid derivatives. For instance, nitration followed by reduction (e.g., using catalytic hydrogenation) can introduce the aminomethyl group, while methoxy groups are typically introduced via alkylation or nucleophilic substitution. Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic (¹H/¹³C NMR, FT-IR) methods. Melting point analysis (>300°C for related compounds, as in ) and elemental analysis further confirm structural integrity. Reference standards with verified CAS numbers (e.g., CAS 2840-26-8 for 3-amino-4-methoxybenzoic acid in ) should be used for calibration .
Advanced: How do reaction conditions influence the yield and selectivity in the synthesis of this compound derivatives?
Answer:
Yield and selectivity are highly sensitive to temperature, solvent polarity, and catalyst choice. For example:
- Temperature : Elevated temperatures (45–50°C) improve reaction rates but may promote side reactions, such as over-alkylation ( ).
- Catalysts : Palladium-based catalysts enhance selectivity in coupling reactions (e.g., Suzuki-Miyaura reactions, as in ), while acid/base conditions control protonation states of intermediates.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, whereas ethanol/water mixtures reduce byproduct formation in hydrazide synthesis ().
Optimization via Design of Experiments (DoE) is recommended to balance competing factors .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms regiochemistry ( ).
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) ().
- Mass spectrometry (LC-MS) : Validates molecular weight (e.g., C₉H₁₁NO₃: theoretical 197.15 g/mol, as in ).
Cross-validation with computational models (e.g., NIST Chemistry WebBook in ) enhances reliability .
Advanced: How can researchers address discrepancies in melting point data reported for this compound across studies?
Answer:
Discrepancies (e.g., 208°C in vs. >300°C in ) may arise from:
- Purity : Impurities lower observed melting points. Recrystallization (e.g., using ethanol/water) and HPLC analysis (>98% purity threshold) are critical ().
- Polymorphism : Different crystalline forms exhibit distinct melting behaviors. X-ray diffraction (XRD) can identify polymorphs.
- Instrument calibration : Regular calibration of digital melting point apparatuses (e.g., Stuart, UK) ensures accuracy ().
Reporting detailed experimental conditions (heating rate, sample preparation) minimizes ambiguity .
Basic: What are the primary applications of this compound in biochemical research?
Answer:
This compound serves as:
- Biochemical reagent : Precursor for synthesizing enzyme inhibitors or fluorescent probes ( ).
- Dye intermediate : Used in textile/leather dyes (e.g., coupling with diazonium salts, as in ).
- Pharmacophore scaffold : Modifications (e.g., fluorination in ) enable studies in neurodegenerative disease drug discovery.
Applications prioritize its bifunctional reactivity (amine and carboxylic acid groups) .
Advanced: What strategies are employed to enhance the stability of this compound under varying storage conditions?
Answer:
Stability optimization involves:
- Storage conditions : Airtight containers under inert gas (N₂/Ar) at 2–8°C prevent oxidation and hydrolysis ().
- Lyophilization : Freeze-drying reduces degradation in aqueous solutions.
- Derivatization : Converting the carboxylic acid to methyl esters () or amides () improves shelf life.
Stability studies using accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
